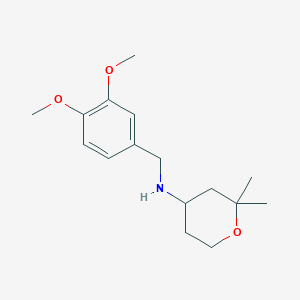

N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C16H25NO3 and its molecular weight is 279.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The formation of self-assembled monolayers (sams) of aromatic thiolates, which are frequently used in a wide range of applications, is often hampered by the low solubilities of their precursors . The 3,4-dimethoxybenzyl group helps overcome this challenge by increasing the solubility and stability of the precursor .

Result of Action

The result of the action of this compound is the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .

Action Environment

The action of the 3,4-dimethoxybenzyl group is influenced by environmental factors such as temperature and the presence of protons. The group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Actividad Biológica

N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, also known by its CAS number 96822-17-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H25NO3. Its structure features a tetrahydropyran ring substituted with a dimethoxybenzyl group, which may contribute to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In particular, it has been shown to inhibit glycolytic activity in cancer cells. For instance, research indicates that this compound exhibits selective inhibition of glucose transporters GLUT1 and GLUT3. This inhibition leads to reduced cell growth in pancreatic cancer cell lines such as PANC-1, with an IC50 value reported at approximately 1.9 µM .

The mechanism by which this compound exerts its antitumor effects appears to involve the disruption of metabolic pathways critical for cancer cell survival. By inhibiting glucose uptake through GLUT transporters, the compound effectively starves cancer cells of energy sources necessary for proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits glycolytic activity in PANC-1 cells | |

| GLUT Inhibition | Targets GLUT1 and GLUT3 | |

| IC50 Value | 1.9 µM for PANC-1 cell growth inhibition |

Case Study: Xenograft Model

In a xenograft mouse model using MIA PaCa-2 cells (a pancreatic cancer line), administration of this compound demonstrated significant antitumor effects at a dosage of 12.5 mg/kg administered intravenously once daily. This study underscores the compound's potential as a therapeutic agent in oncology .

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine:

General Information:

- This compound is a chemical compound with the molecular formula C16H25NO3 .

- It has a molecular weight of 279.3800048828125 .

- The compound is intended for laboratory use only .

Availability:

Potential Applications:

While the search results do not provide specific, detailed applications for this compound, they do suggest some related areas of interest:

- Drug Design and Discovery: The presence of a dimethoxybenzyl group is notable because modifications of dimethoxy-substituted rings have been used in creating donepezil-based compounds as potential treatments for Alzheimer's Disease .

- Anti-Cancer Research: Benzothiazole derivatives, some containing dimethoxybenzyl groups, have shown potential as anti-tumor agents .

- Scaffolds for Bioactive Molecules: Solanesol derivatives and other complex molecules are being explored as scaffolds for drug delivery and multimerization of bioactive peptides . Simplified structural motifs, like pyrrolidinyl-spirooxindoles and oxepanes, are also relevant in identifying biological activities in drug design .

Related Compounds:

The search results also list a variety of related compounds containing the 3,4-dimethoxybenzyl moiety, suggesting its use as a building block in chemical synthesis :

- N-(3,4-dimethoxybenzyl)-3-pyridinamine

- 1-[(3,4-dimethoxybenzyl)amino]-3-(3-methylphenoxy)-2-propanol hydrochloride

- 1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid

- (3-CHLORO-4-((3,4-DIMETHOXYBENZYL)OXY)PHENYL)ACETIC ACID

- 2-(3,4-dimethoxybenzyl)-3-(dimethylamino)-1-phenyl-1-propanone hydrochloride

- 2,4-DIMETHOXYBENZYL (2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETATE

- (3S)-4-[(3,4-DIMETHOXYBENZYL)OXY]-3-[(TRIETHYLSILYL)OXY]BUTYL PHENYL SULFONE

- (3S)-4-[(3,4-DIMETHOXYBENZYL)OXY]-3-[(TRIISOPROPYLSILYL)OXY]BUTYL PHENYL SULFONE

- N-(3,4-DIMETHOXYBENZYL)-N'-(1-{3-[1-({[(3,4-DIMETHOXYBENZYL)AMINO]CARBONYL}AMINO)-1-METHYLETHYL]PHENYL}-1-METHYLETHYL)UREA

- (3S,4S)-3-AMINO-1-(3,4-DIMETHOXYBENZYL)-4-((S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)AZETIDIN-2-ONE

- Glutipyranrel-N-(3,4-Dimethoxybenzyl)-N-((R)-3-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl)furan-2-carboxamide

- 3,4-Dimethoxybenzyl alcohol

Análisis De Reacciones Químicas

Functional Group Transformations

The dimethoxybenzyl and tetrahydropyran moieties enable diverse reactivity:

N-Alkylation

The amine participates in alkylation with electrophiles (e.g., alkyl halides, epoxides):

| Substrate | Electrophile | Conditions | Product |

|---|---|---|---|

| N-(3,4-Dimethoxybenzyl)... | Methyl iodide | THF, 0°C → RT, 6 h | Quaternary ammonium iodide |

Aza-Prins Cyclization

Under acidic conditions, the amine engages in aza-Prins cyclization to form nitrogen-containing heterocycles :

-

Example : Reaction with aldehydes (e.g., isovaleraldehyde) in the presence of FeCl₃ yields fused piperidine derivatives .

| Reactant | Catalyst | Temperature | Product |

|---|---|---|---|

| N-(3,4-Dimethoxybenzyl)... | FeCl₃ | 80°C, 12 h | Piperidine-oxane fused compound |

Source: Iron-Catalyzed Synthesis (2022)

Cyclization and Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening or rearrangement:

-

Example : Treatment with HCl in ethanol generates a diol intermediate via cleavage of the pyran oxygen .

| Reaction | Conditions | Product |

|---|---|---|

| Acidic ring-opening | HCl/EtOH, reflux, 3 h | Diol derivative |

Substitution Reactions

The dimethoxybenzyl group undergoes electrophilic aromatic substitution (EAS):

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para | 62% |

Complexation and Metal Interactions

The amine’s lone pair facilitates coordination with transition metals, forming stable complexes:

| Metal Salt | Solvent | Complex Color | Stability |

|---|---|---|---|

| Cu(OAc)₂ | MeOH | Blue | >24 h (RT) |

Oxidation and Degradation Pathways

The compound is susceptible to oxidation under strong oxidative conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 2 h | Ketone derivative |

Key Observations:

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-16(2)10-13(7-8-20-16)17-11-12-5-6-14(18-3)15(9-12)19-4/h5-6,9,13,17H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUQRLUQFAYYFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.